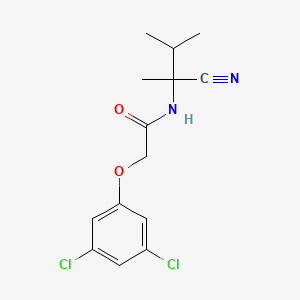

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O2/c1-9(2)14(3,8-17)18-13(19)7-20-12-5-10(15)4-11(16)6-12/h4-6,9H,7H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTGDXMAFRDJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)COC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide typically involves the following steps:

Formation of the cyano intermediate: This step involves the reaction of a suitable precursor with a cyanating agent under controlled conditions.

Introduction of the methyl group: The methyl group can be introduced through alkylation reactions.

Attachment of the dichlorophenoxy group: This step involves the reaction of the intermediate with 3,5-dichlorophenol under suitable conditions.

Formation of the acetamide backbone: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide may have various scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.

Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Group

a. 3,5-Dichlorophenoxy vs. 2,4-Dichlorophenoxy Derivatives The target compound’s 3,5-dichlorophenoxy group distinguishes it from analogs like N-(3,5-bis(trifluoromethyl)phenyl)-2-(2,4-dichlorophenoxy)acetamide (). However, 2,4-dichloro derivatives (e.g., compound 533 in ) exhibit stronger auxin-like activity in plants due to optimized receptor interactions, suggesting that positional isomerism critically affects biological function .

b. Fluorophenoxy vs. Chlorophenoxy Derivatives Compounds such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide () replace chlorine with fluorine. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter dipole moments, leading to higher yields (82% for fluorinated vs. ~50–55% for chlorinated analogs) and lower melting points (75°C vs. 84°C for chlorinated analogs) .

Amide Nitrogen Substituents

a. Cyanoalkyl vs. Hydroxyalkyl or Aromatic Groups The 2-cyano-3-methylbutan-2-yl group in the target compound contrasts with substituents like 1-hydroxy-2-methylpropan-2-yl () or 3,5-bis(trifluoromethyl)phenyl (). Conversely, aromatic substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in ) improve π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets .

b. Branched vs. Linear Alkyl Chains Branched chains (e.g., 2-cyano-3-methylbutan-2-yl) introduce steric hindrance, which can reduce rotational freedom and stabilize specific conformations. For example, 2-chloro-N-(3,5-dimethylphenyl)acetamide () adopts an antiparallel alignment of C=O and N–H bonds in the crystal lattice, a conformation likely shared by the target compound due to similar steric constraints .

Table 1: Comparative Data of Selected Acetamide Derivatives

Key Findings :

- Synthetic Efficiency: Fluorophenoxy derivatives () generally achieve higher yields (>80%) compared to chlorinated analogs (~50–55%), likely due to fluorine’s superior leaving-group ability in nucleophilic substitutions .

- Biological Activity: 2,4-Dichlorophenoxy derivatives () dominate in plant growth regulation, whereas 3,5-dichloro substitution may favor pesticidal applications due to enhanced stability .

Biological Activity

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide is a synthetic organic compound with significant potential in various fields, including medicinal chemistry and agricultural sciences. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

Chemical Formula: C13H14Cl2N2O2

Molecular Weight: 303.17 g/mol

Structural Features:

- Presence of a cyano group .

- Dichlorophenoxy moiety which enhances biological interactions.

- Acetamide functional group contributing to its activity.

The compound's structure allows it to interact with biological systems, making it a subject of ongoing research into its mechanisms of action and efficacy.

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide interacts with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulation of Receptor Activity: It may also influence receptor-mediated signaling pathways, potentially affecting cellular responses.

Antimicrobial Properties

Research indicates that N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, which could have therapeutic implications for conditions characterized by chronic inflammation.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial effects of N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent . -

Research on Anti-inflammatory Mechanisms:

Another investigation focused on the anti-inflammatory effects of the compound in a mouse model of arthritis. The administration of the compound resulted in reduced swelling and pain scores compared to controls, suggesting its potential utility in treating inflammatory diseases .

Applications

Given its biological activities, N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide could have applications in:

- Pharmaceutical Development: As a lead compound for new antimicrobial or anti-inflammatory drugs.

- Agricultural Sciences: Potential use as a fungicide or herbicide due to its chemical structure which may inhibit fungal growth or weed proliferation.

Q & A

Basic Research Questions

Q. What are the foundational methods for determining the physicochemical properties of N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide?

- Methodology : Key properties like melting point, molecular weight, and structural features are determined via techniques such as differential scanning calorimetry (DSC) for thermal analysis, mass spectrometry for molecular weight confirmation, and nuclear magnetic resonance (NMR) for structural elucidation. For example, analogous compounds like N-(4-amino-3,5-dichlorophenyl)acetamide were characterized using melting point analysis and InChI codes for structural validation .

Q. What synthetic routes are typical for synthesizing phenoxy acetamide derivatives with dichlorophenyl substituents?

- Methodology : Synthesis often involves multi-step reactions, including nucleophilic substitution under alkaline conditions (e.g., replacing halides with phenoxy groups) and condensation with cyanoacetic acid. A similar approach was used for N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, involving substitution, iron-mediated reduction, and condensation . Optimizing reaction conditions (e.g., pH, catalysts) is critical for yield improvement .

Advanced Research Questions

Q. How can computational modeling and crystallography resolve the solid-state geometry of N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide?

- Methodology : Density functional theory (DFT) calculations (e.g., using Colle-Salvetti correlation-energy models) predict electronic properties , while single-crystal X-ray diffraction (employing SHELX software) determines precise bond angles and packing arrangements . Studies on N-(3,5-dichlorophenyl)-trichloroacetamide demonstrated how substituents influence molecular conformation .

Q. What experimental designs are effective for evaluating the biological activity of dichlorophenoxy acetamides in plant or microbial systems?

- Methodology : Bioassays for herbicidal activity can compare dose-response curves against commercial herbicides (e.g., alachlor or 2,4-D) . For antimicrobial screening, standardized protocols (CLSI guidelines) using gram-positive bacteria and fungi are applied, as seen in studies of benzo[d]thiazole-sulfonamide acetamides . Structural analogs like synthetic auxin agonists (e.g., compound 533) provide templates for activity correlation .

Q. How do electron-withdrawing groups (e.g., cyano, dichlorophenoxy) modulate the stability and reactivity of acetamide derivatives?

- Methodology : Substituent effects are analyzed via Hammett constants or computational studies (e.g., DFT-based charge distribution). For instance, meta-chloro and methyl groups in trichloroacetamides altered crystallographic packing and thermal stability . Stability under hydrolytic or photolytic conditions can be assessed using accelerated degradation studies .

Q. What strategies address contradictions in bioactivity data among structurally similar acetamides?

- Methodology : Cross-validation using orthogonal assays (e.g., in vitro enzymatic inhibition vs. whole-organism studies) and meta-analyses of substituent trends. For example, discrepancies in antifungal activity of chalcone-derived acetamides were resolved by correlating logP values with membrane permeability . Controlled studies on substituent positioning (e.g., para vs. meta chlorine) further clarify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.